Lacto-N-neooctaose is a complex oligosaccharide that belongs to a class of compounds known as human milk oligosaccharides (HMOs). These compounds are naturally found in human breast milk and play significant roles in infant nutrition and health. Lacto-N-neooctaose specifically consists of eight sugar units, making it part of the larger family of Lacto-N-neotetraose derivatives, which are important for their prebiotic effects and potential health benefits.
Lacto-N-neooctaose is derived from human milk, where it is synthesized through the enzymatic action of glycosyltransferases. The compound can also be produced synthetically using various chemical methods, which allows for its study and application in scientific research.
Lacto-N-neooctaose is classified as a non-digestible oligosaccharide. It is categorized under:
The synthesis of Lacto-N-neooctaose can be achieved through both enzymatic and chemical methods.
The synthetic processes often require careful control of reaction conditions, including temperature, pH, and concentration of reagents. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for monitoring and analyzing the synthesis progress.
Lacto-N-neooctaose has a specific molecular structure characterized by its sugar composition and linkage types.
Lacto-N-neooctaose undergoes various chemical reactions that are crucial for its synthesis and functional properties.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized Lacto-N-neooctaose.
The mechanism by which Lacto-N-neooctaose exerts its biological effects primarily involves its role as a prebiotic.
Research has shown that consumption of HMOs like Lacto-N-neooctaose can enhance gut microbiota diversity and promote the growth of beneficial bacteria such as Bifidobacterium spp., which are associated with improved health outcomes in infants .
Lacto-N-neooctaose exhibits distinct physical and chemical properties that influence its functionality.
Lacto-N-neooctaose has several significant applications in scientific research and potential therapeutic uses:
Lacto-N-neotetraose (LNnT) is a linear tetrasaccharide with the molecular formula Galβ1-4GlcNAcβ1-3Galβ1-4Glc, consisting of a lactose core (Galβ1-4Glc) extended by an N-acetyllactosamine (LacNAc) unit (Galβ1-4GlcNAc) via a β1-3 glycosidic linkage [3] [7]. This configuration creates a distinct three-dimensional topology where the non-reducing terminal galactose adopts an open-chain conformation, enabling high-affinity interactions with lectins and microbial adhesins [3] [9]. The β1-4 linkage between galactose and N-acetylglucosamine (GlcNAc) is a critical structural determinant that differentiates LNnT from its isomer lacto-N-tetraose (LNT), which instead features a β1-3 linkage (Galβ1-3GlcNAc) [1] [4].
Crystallographic studies of LNnT bound to the N-terminal domain of galectin-8 (galectin-8N) reveal that the β1-4 linkage positions Arg59 in a unique orientation, facilitating hydrogen bonding with the GlcNAc N-acetyl group [3]. This binding mode results in a ten-fold lower affinity for galectin-8N compared to LNT, demonstrating how minor glycosidic variations dramatically alter protein-carbohydrate recognition [3]. Nuclear magnetic resonance (NMR) analyses further confirm that LNnT’s glycosidic bonds confer rotational flexibility at the Galβ1-4GlcNAc junction, enhancing its adaptability to diverse biological targets [7].
Table 1: Structural Characteristics of Lacto-N-neotetraose
Structural Feature | Chemical Description | Biological Significance |
---|---|---|
Core Structure | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Forms basis for type II HMO elongation |
Glycosidic Linkages | β1-4 (Gal-GlcNAc), β1-3 (GlcNAc-Gal), β1-4 (Gal-Glc) | Determines lectin binding specificity |
Terminal Saccharide | Galactose (non-reducing end) | Serves as site for fucosylation/sialylation |
Molecular Weight | 707.64 Da | Influences intestinal permeability |
3D Conformation | Open-chain terminal galactose | Enables high-affinity protein interactions |
LNnT and LNT (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) are structural isomers that share identical monosaccharide composition but differ solely in the glycosidic bond between the terminal galactose and GlcNAc (β1-4 vs. β1-3) [1] [4]. This single linkage variation profoundly impacts their metabolic fates and biological functions:
Microbial Utilization: Bifidobacterium longum subsp. infantis metabolizes LNnT inefficiently compared to LNT, shunting carbon toward formate and ethanol production rather than acetate and lactate [8]. This results in a higher acetate-to-lactate ratio (1.7–2.0 vs. ~1.5 for LNT) and reduced ATP yield, indicating distinct catabolic processing [8]. Transcriptomic analyses reveal LNnT upregulates bacterial formate lyase and alcohol dehydrogenase, while LNT induces glycolysis and phosphoketolase pathways [8].
Immunomodulatory Effects: LNnT enhances intestinal epithelial barrier integrity by promoting zona occludens-1 (ZO-1) relocation to tight junctions after pathogen challenge (E. coli O157:H7), whereas LNT preferentially suppresses interleukin-8 (IL-8) and p38 MAPK activation [10]. These differences suggest isomer-specific signaling: LNnT stabilizes epithelial architecture, while LNT modulates inflammatory cascades [10].
Protein Recognition: Galectin-8N binds LNnT with significantly lower affinity (ten-fold difference) than LNT due to the orientation of Arg59 in its binding pocket [3]. The β1-4 linkage in LNnT sterically hinders optimal hydrogen bonding, unlike the β1-3 linkage in LNT, which fits snugly into galectin’s primary binding site [3].
Table 2: Functional Differences Between LNnT and LNT
Functional Aspect | LNnT | LNT |
---|---|---|
Bifidobacterial Metabolism | Formate/ethanol production; Lower ATP yield | Acetate/lactate production; Higher ATP yield |
Short-Chain Fatty Acid Ratio | 1.7–2.0 (acetate:lactate) | ~1.5 (acetate:lactate) |
Epithelial Barrier Effects | ZO-1 relocation to tight junctions | Reduced IL-8/p38 MAPK expression |
Galectin-8N Affinity | Low (Kd ~µM range) | High (Kd ~nM range) |
Prebiotic Specificity | Preferentially utilized by B. bifidum | Preferred by B. infantis |
LNnT serves as a fundamental scaffold for complex HMOs, accounting for 6% (w/w) of total HMOs in human milk and acting as a precursor for fucosylated and sialylated derivatives [1] [4]. Its type II chain (Galβ1-4GlcNAc) enables elongation into branched structures like lacto-N-neohexaose and decoration with α2-6-linked sialic acid to form sialyllacto-N-neotetraose (LSTc) [5] [9]. LNnT’s abundance varies significantly based on maternal genetics:
Table 3: Biosynthetic Routes to LNnT in Engineered Systems
Production Platform | Key Enzymes | Yield/Productivity | Reference |
---|---|---|---|
Escherichia coli | β1,4-GalT (Hp0826), β1,3-GlcNAcT (NmLgtA) | 8.7 g/L in fed-batch fermentation | [1] |
Nicotiana benthamiana (plant) | β1,4-GalT (GalT), β1,3-GlcNAcT (Cvβ3GalT) | Detected via MS/MS (exact yield N/A) | [5] |
Chemical Synthesis | S-benzoxazolyl thioglycoside donors | 92% overall yield (7 steps) | [7] |
Enzymatic Cascades | Glycosyltransferases with nucleotide sugar recycling | 70% conversion efficiency | [1] |
Listed Compounds:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4